5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-
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Overview
Description
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyran and pyridine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- can be achieved through various synthetic routes. One efficient method involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the preparation of multiple derivatives of the compound, which can be further investigated for their biological properties.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) that combine complex structures from simple substrates in a one-pot reaction. These reactions are advantageous due to their short reaction periods, high efficiency, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include triethylammonium acetate (TEAA) under microwave irradiation, zinc oxide (ZnO) catalyst, and iron (II) in an acidic medium . These conditions facilitate efficient and selective transformations of the compound.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of 5H-1Benzopyrano[4,3-b]pyridine, which can exhibit different biological activities and properties .
Scientific Research Applications
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound is investigated for its psychotropic properties and its ability to inhibit specific enzymes and pathways in biological systems .
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- involves its interaction with molecular targets and pathways in the body. It can inhibit the release of chemical mediators and modulate various signaling pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with specific enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- include benzo[h]pyrano[2,3-b]quinolines and pyrano[2,3-b]quinoline derivatives . These compounds share a similar fused ring system and exhibit comparable biological activities.
Uniqueness: What sets 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- apart is its specific substitution pattern and the resulting unique chemical properties. This compound’s structure allows for diverse modifications, making it a valuable scaffold for developing new therapeutic agents .
Properties
CAS No. |
106823-28-3 |
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Molecular Formula |
C24H17NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,3-diphenyl-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C24H17NO/c1-3-9-17(10-4-1)21-15-19-16-26-22-14-8-7-13-20(22)24(19)25-23(21)18-11-5-2-6-12-18/h1-15H,16H2 |
InChI Key |
IUUDOERRKUFTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2C3=CC=CC=C3O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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